molecular formula C14H17N3O B1324302 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1017789-30-8

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No. B1324302
M. Wt: 243.3 g/mol
InChI Key: KHRPQBDFNGEGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . It has a molecular formula of C14H17N3O and a molecular weight of 243.3 .


Synthesis Analysis

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves heating a solution of 4-amino-1-benzylpiperidine-4-carboxamide in triethoxymethane at 145°C for 16 hours . The resulting oil is diluted in water and the aqueous layer is extracted twice with ethyl acetate. The organic phases are washed with water and brine, and the combined organic layers are dried over sodium sulfate, filtered, and evaporated to give a pale orange oil .


Molecular Structure Analysis

The molecular structure of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is characterized by a spiro configuration, which is a type of chemical compound where two rings share a single atom .


Chemical Reactions Analysis

The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is involved in the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one . This reaction is characterized by the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .


Physical And Chemical Properties Analysis

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Triazine-based heterocyclic compounds, such as 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, have garnered attention in medicinal chemistry due to their wide range of biological activities. These compounds have been synthesized and evaluated across various models, revealing potent pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. The triazine nucleus, in particular, is considered a valuable core moiety for future drug development, highlighting its potential in the creation of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Novel Triazole Derivatives

Recent studies have focused on the synthesis and patenting of novel triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, due to their significant biological activities. These activities encompass anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The ongoing research into triazole derivatives underscores the need for more efficient and sustainable synthesis methods, reflecting the ongoing challenge of combating new diseases and drug-resistant pathogens (Ferreira et al., 2013).

Antimicrobial Applications

The antimicrobial potential of heterocyclic compounds like benzofuran derivatives has been highlighted in recent literature. These compounds, found extensively in natural and synthetic forms, offer a broad range of pharmacological applications. Their unique structural features and biological activities position them as promising candidates in the search for efficient antimicrobial agents. The ongoing research aims to further understand these compounds' therapeutic potential and develop new antimicrobial drugs (Hiremathad et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRPQBDFNGEGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629282
Record name 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

CAS RN

1017789-30-8
Record name 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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